molecular formula C16H12BrN3O2 B3476363 3-((6-bromoquinazolin-4-yl)amino)-4-methylbenzoic acid

3-((6-bromoquinazolin-4-yl)amino)-4-methylbenzoic acid

Cat. No.: B3476363
M. Wt: 358.19 g/mol
InChI Key: XHLHFDWCTWIKOV-UHFFFAOYSA-N
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Description

3-((6-bromoquinazolin-4-yl)amino)-4-methylbenzoic acid is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This specific compound features a bromine atom at the 6th position of the quinazoline ring, an amino group at the 4th position, and a methylbenzoic acid moiety, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-bromoquinazolin-4-yl)amino)-4-methylbenzoic acid typically involves multiple steps. One common method starts with the bromination of quinazoline derivatives. The process involves the reaction of 5-bromo anthranilic acid with isonictinoly chloride in the presence of acetic anhydride. This intermediate is then reacted with p-amino acetophenone to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((6-bromoquinazolin-4-yl)amino)-4-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the quinazoline ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

3-((6-bromoquinazolin-4-yl)amino)-4-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((6-bromoquinazolin-4-yl)amino)-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the amino group in the quinazoline ring play crucial roles in binding to these targets, leading to the modulation of various biological pathways. This compound is known to inhibit tyrosine kinases, which are enzymes involved in cell signaling and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((6-bromoquinazolin-4-yl)amino)-4-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methylbenzoic acid moiety enhances its solubility and potential for further functionalization.

Properties

IUPAC Name

3-[(6-bromoquinazolin-4-yl)amino]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2/c1-9-2-3-10(16(21)22)6-14(9)20-15-12-7-11(17)4-5-13(12)18-8-19-15/h2-8H,1H3,(H,21,22)(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLHFDWCTWIKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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